N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide
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Description
N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide is a compound that belongs to the class of organic compounds known for their relevance in pharmaceutical research. Although specific information on this compound is limited, the synthesis and study of related indazole carboxamides have been documented. These compounds are of interest due to their potential biological activities and utility in drug development.
Synthesis Analysis
The synthesis of related 1-arylindazole-3-carboxamides involves efficient and convergent strategies, utilizing reactions such as the Buchwald–Hartwig intramolecular cyclization. An example includes the synthesis of pharmaceutically relevant compounds through strategic reactions starting from isocyanides and 2-iodo-N-arylbenzohydrazonoyl chlorides, followed by chemoselective cyclization, yielding products in good to excellent yields (Giustiniano et al., 2016).
Molecular Structure Analysis
Indazole derivatives' molecular structure is characterized by the presence of a nitrogen-containing heterocycle, which plays a crucial role in their biological activity. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been determined, showcasing the typical features of these molecules, such as monoclinic systems and space groups (Lu et al., 2017).
Mechanism of Action
While the specific mechanism of action for “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide” is not mentioned in the available data, indazole derivatives are known to have a wide variety of biological activities. They can act as kinase inhibitors and have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Future Directions
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the exploration of the medicinal properties of indazole derivatives, including “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide”, could be a promising direction for future research .
properties
IUPAC Name |
N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(2)28-18-8-9-19-20(12-18)25(13-16-6-4-3-5-7-16)24-21(19)23-22(26)17-10-11-27-14-17/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGUPHOJJGKLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide |
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